2-{[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(2,6-dimethylpiperidin-1-yl)ethanone
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Overview
Description
2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2,6-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2,6-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 3,4-dimethoxybenzaldehyde and trifluoromethyl ketone.
Thioether Formation: The pyrimidine derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Piperidine Derivative Addition: The final step involves the reaction of the intermediate with 2,6-dimethylpiperidine under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyrimidine ring or the carbonyl group, resulting in various reduced derivatives.
Substitution: The aromatic rings and the pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, nucleophiles like amines, and electrophiles such as alkyl halides are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted aromatic and pyrimidine derivatives.
Scientific Research Applications
2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2,6-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of 2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2,6-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE involves interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as kinases and proteases, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2,6-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE
- BIS-(3,4-DIMETHYL-PHENYL)-METHANONE
- 4,4’-(DIPHENYLMETHYLENE)DIPHENOL
Uniqueness
The uniqueness of 2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2,6-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE lies in its combination of a trifluoromethyl group and a sulfanyl group attached to a pyrimidine ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C22H26F3N3O3S |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-(2,6-dimethylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C22H26F3N3O3S/c1-13-6-5-7-14(2)28(13)20(29)12-32-21-26-16(11-19(27-21)22(23,24)25)15-8-9-17(30-3)18(10-15)31-4/h8-11,13-14H,5-7,12H2,1-4H3 |
InChI Key |
REQNGMWUAOACPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
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